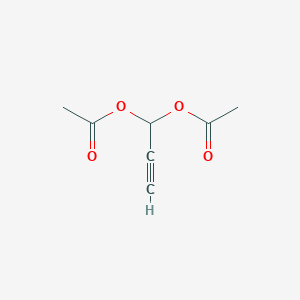
Lithium dibutylnaphthalenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium dibutylnaphthalenesulfonate is an organolithium compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of lithium, butyl groups, and a naphthalenesulfonate moiety, which contribute to its distinct reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium dibutylnaphthalenesulfonate typically involves the reaction of naphthalenesulfonic acid with butyl lithium in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Naphthalenesulfonic acid+Butyl lithium→Lithium dibutylnaphthalenesulfonate
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Lithium dibutylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of different butyl-substituted naphthalene derivatives.
Substitution: The butyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce butyl-substituted naphthalene compounds.
科学的研究の応用
Lithium dibutylnaphthalenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which lithium dibutylnaphthalenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to donate or accept electrons makes it a versatile reagent in various chemical transformations.
類似化合物との比較
Similar Compounds
Lithium naphthalenide: Similar in structure but lacks the butyl groups, making it less versatile in certain reactions.
Lithium sulfonate derivatives: These compounds share the sulfonate moiety but differ in the alkyl groups attached, affecting their reactivity and applications.
Uniqueness
Lithium dibutylnaphthalenesulfonate stands out due to its unique combination of lithium, butyl groups, and naphthalenesulfonate moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
94248-46-1 |
|---|---|
分子式 |
C18H23LiO3S |
分子量 |
326.4 g/mol |
IUPAC名 |
lithium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Li/c1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
InChIキー |
PQAXCGVQEFIFAR-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13775058.png)
![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)





![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)

